![molecular formula C22H25N3O6S B2398979 4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 923211-58-9](/img/structure/B2398979.png)
4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H25N3O6S and its molecular weight is 459.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- The synthesis of pyrazole derivatives, including methods that might be relevant to the chemical structure mentioned, has been widely explored. For example, disulfonic acid imidazolium chloroaluminate has been applied as a catalyst for the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showcasing the interest in developing eco-friendly synthesis routes for complex molecules (Moosavi-Zare et al., 2013).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic analyses, including crystal structure and Hirshfeld surface analysis, of novel pyrazole derivatives have been conducted to understand their molecular framework better. Such studies are foundational in determining the potential applications of these compounds in various fields, including medicinal chemistry (Naveen et al., 2021).
Biological and Pharmacological Investigations
- The exploration of pyrazoline benzensulfonamides for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, with evaluations of their cytotoxicity, demonstrates the ongoing research into the potential biomedical applications of pyrazole derivatives. These studies are crucial for identifying new therapeutic agents with low side effects (Ozmen Ozgun et al., 2019).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their utility in protecting metals from corrosion, an application of interest in industrial chemistry. The effectiveness of these compounds as corrosion inhibitors for materials like mild steel in acidic environments highlights the diverse potential of pyrazole-based molecules beyond the biomedical sphere (Yadav et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target thePDE5A gene . This gene encodes a protein that belongs to the phosphodiesterase (PDE) family, which plays a crucial role in signal transduction pathways .
Mode of Action
Compounds with similar structures have been known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to be metabolized by enzymes such as cytochrome p 450 .
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may have a broad range of effects at the molecular and cellular level.
properties
IUPAC Name |
4-[3-(2-ethoxyphenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-20-11-7-5-9-16(20)19-14-18(23-25(19)21(26)12-13-22(27)28)15-8-4-6-10-17(15)24-32(2,29)30/h4-11,19,24H,3,12-14H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFQOIYJEYIOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
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